Cas no 2184973-82-6 (1-Chloro-4-(phenylsulfinyl)benzene)

1-Chloro-4-(phenylsulfinyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-4-(phenylsulfinyl)benzene
- 1-(benzenesulfinyl)-4-chlorobenzene
- p-Chlorophenyl phenyl sulfoxide
- Phenyl p-chlorophenyl sulfoxide
- 4-Chlorodiphenyl sulfoxide
- Sulfoxide, p-chlorophenyl phenyl
- (R)-1-Chloro-4-(phenylsulfinyl)benzene
- Benzene, 1-chloro-4-(phenylsulfinyl)- (9CI)
- p-Chlorophenylphenyl sulfoxide
- 1-Benzenesulfinyl-4-chloro-benzene
- (S)-1-Chloro-4-(phenylsulfinyl)benzene
-
- MDL: MFCD11707199
- インチ: 1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H
- InChIKey: XRVFHWFVEIJJKX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)S(C1C=CC=CC=1)=O
- BRN: 2048516
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 36.3
1-Chloro-4-(phenylsulfinyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A616268-1g |
(R)-1-Chloro-4-(phenylsulfinyl)benzene |
2184973-82-6 | 97% | 1g |
$147.0 | 2024-07-28 | |
AstaTech | 95030-1/G |
(R)-P-CHLOROPHENYL PHENYL SULFOXIDE |
2184973-82-6 | 97% | 1g |
$150 | 2023-09-16 | |
abcr | AB307778-1 g |
(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |
2184973-82-6 | 97% | 1g |
€290.90 | 2023-06-21 | |
abcr | AB307778-5g |
(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |
2184973-82-6 | 97% | 5g |
€984.00 | 2025-02-27 | |
abcr | AB307778-1g |
(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |
2184973-82-6 | 97% | 1g |
€294.80 | 2025-02-27 | |
1PlusChem | 1P020AOS-1g |
(R)-1-Chloro-4-(phenylsulfinyl)benzene |
2184973-82-6 | 97% | 1g |
$202.00 | 2023-12-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243700-1g |
1-Chloro-4-(phenylsulfinyl)benzene |
2184973-82-6 | 97% | 1g |
¥1620.00 | 2023-11-21 | |
abcr | AB307778-5 g |
(R)-p-Chlorophenyl phenyl sulfoxide, 97%; . |
2184973-82-6 | 97% | 5g |
€969.00 | 2023-06-21 | |
AstaTech | 95030-5/G |
(R)-P-CHLOROPHENYL PHENYL SULFOXIDE |
2184973-82-6 | 97% | 5g |
$578 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243700-5g |
1-Chloro-4-(phenylsulfinyl)benzene |
2184973-82-6 | 97% | 5g |
¥5825.00 | 2023-11-21 |
1-Chloro-4-(phenylsulfinyl)benzene 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
1-Chloro-4-(phenylsulfinyl)benzeneに関する追加情報
Research Briefing on 1-Chloro-4-(phenylsulfinyl)benzene (CAS: 2184973-82-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
1-Chloro-4-(phenylsulfinyl)benzene (CAS: 2184973-82-6) is a sulfoxide-containing aromatic compound that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery and development. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.
Recent studies have highlighted the role of 1-Chloro-4-(phenylsulfinyl)benzene as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance. Its sulfinyl group serves as a key functional moiety that can participate in various chemical transformations, including asymmetric synthesis and cross-coupling reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel kinase inhibitors, where the compound's ability to modulate electronic properties proved crucial for biological activity.
From a pharmacological perspective, emerging research suggests that derivatives of 1-Chloro-4-(phenylsulfinyl)benzene exhibit promising activity against inflammatory pathways. A recent Nature Chemical Biology paper (2024) reported that structural analogs of this compound show selective inhibition of NF-κB signaling, with IC50 values in the low micromolar range. The sulfoxide moiety appears to play a critical role in target engagement, as demonstrated by X-ray crystallography studies of protein-ligand complexes.
In drug metabolism studies, 1-Chloro-4-(phenylsulfinyl)benzene has been investigated as a probe substrate for cytochrome P450 enzymes, particularly CYP3A4. Research published in Drug Metabolism and Disposition (2023) revealed interesting stereoselective metabolism patterns, with the (S)-enantiomer being preferentially metabolized. These findings have important implications for understanding drug-drug interactions and designing more metabolically stable pharmaceuticals.
The compound's potential in materials science has also been explored. A 2024 Advanced Materials report described its use as a building block for organic semiconductors, where the sulfinyl group contributes to enhanced charge transport properties. This dual applicability in both pharmaceutical and materials science domains makes 1-Chloro-4-(phenylsulfinyl)benzene a particularly interesting subject for interdisciplinary research.
Current challenges in working with this compound include its sensitivity to redox conditions and the need for improved synthetic methodologies to access enantiomerically pure forms. However, recent advances in catalytic asymmetric synthesis, as reported in Angewandte Chemie (2023), are addressing these limitations through the development of novel chiral catalysts specifically designed for sulfoxide-containing compounds.
In conclusion, 1-Chloro-4-(phenylsulfinyl)benzene represents a promising scaffold in medicinal chemistry with diverse applications ranging from drug discovery to materials science. Ongoing research continues to uncover new aspects of its reactivity and biological activity, suggesting that this compound will remain an important focus of investigation in the coming years. Future directions may include the development of targeted delivery systems for sulfoxide-containing therapeutics and exploration of its potential in treating oxidative stress-related disorders.
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